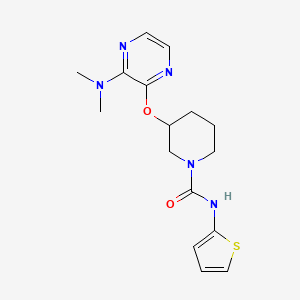

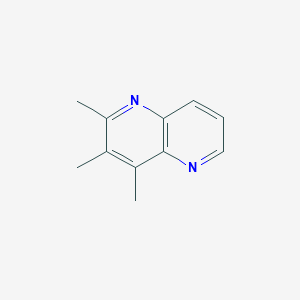

![molecular formula C24H28N4O3 B2491084 5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775311-54-0](/img/structure/B2491084.png)

5-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound falls within a category of molecules that have been studied for their potential pharmacological activities, particularly as inhibitors and for their anticancer properties. The synthesis and study of such compounds involve advanced techniques in organic chemistry and molecular biology, aiming to understand their interaction with biological targets.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting with the preparation of core structures followed by functionalization through various organic reactions. These processes often require precise conditions, including specific temperatures, catalysts, and solvents, to achieve high yields and purity (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is determined using techniques like X-ray crystallography, NMR spectroscopy, and molecular docking studies. These analyses reveal the conformation, stability, and potential binding sites of the molecules, providing insights into their interaction with biological targets (Karayel, 2021).

科学的研究の応用

Molecular Stabilities and Cancer Research

A study by Karayel (2021) explored the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of benzimidazole derivatives, which include compounds structurally similar to the triazole of interest. These compounds were analyzed using density functional theory and molecular docking, indicating their potential in anti-cancer activity, particularly in relation to the EGFR binding pocket (Karayel, 2021).

Antimicrobial Activities

Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities. The study highlights the potential of these compounds, including those structurally similar to the chemical , in combating various microorganisms (Bektaş et al., 2007).

5-HT2 Antagonist Activity

Watanabe et al. (1992) focused on synthesizing bicyclic triazole derivatives for 5-HT2 and alpha 1 receptor antagonist activity. These derivatives, including those similar to the specified triazole, showed promising results in antagonist activity, particularly relevant in the context of central nervous system disorders (Watanabe et al., 1992).

Lipase and α-Glucosidase Inhibition

In a study conducted by Bekircan et al. (2015), novel heterocyclic compounds derived from triazoles were synthesized and tested for their lipase and α-glucosidase inhibition. This research is indicative of the potential of triazole compounds in therapeutic applications related to metabolic disorders (Bekircan et al., 2015).

Anticancer Evaluation

A separate study by Bekircan et al. (2008) synthesized and evaluated the anticancer activities of new triazole derivatives. This further demonstrates the role of such compounds in exploring new avenues for cancer treatment (Bekircan et al., 2008).

作用機序

Target of Action

Compounds with similar structures, such as phenylpyrazoles, have been found to target proteins like serine/threonine-protein kinase b-raf .

Biochemical Pathways

If it targets serine/threonine-protein kinase b-raf like its structural analogs, it could potentially influence pathways related to cell growth and proliferation .

Pharmacokinetics

Therefore, its impact on bioavailability cannot be accurately determined at this time .

Result of Action

If it acts similarly to its structural analogs, it could potentially influence cell growth and proliferation .

Safety and Hazards

将来の方向性

The future research directions for this compound could be vast and would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for various applications in medicinal chemistry, given the presence of biologically active functional groups .

特性

IUPAC Name |

3-[1-(4-ethylbenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-3-17-4-8-20(9-5-17)23(29)27-14-12-19(13-15-27)22-25-26-24(30)28(22)16-18-6-10-21(31-2)11-7-18/h4-11,19H,3,12-16H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBPTKRWJMGAMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide](/img/no-structure.png)

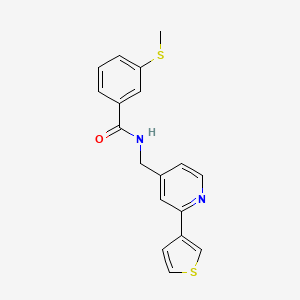

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2491007.png)

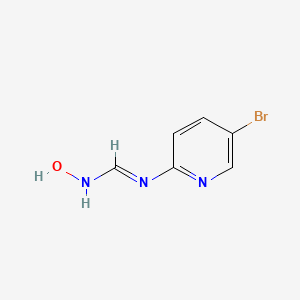

![N-[(1-methylindol-3-yl)methyl]prop-2-enamide](/img/structure/B2491009.png)

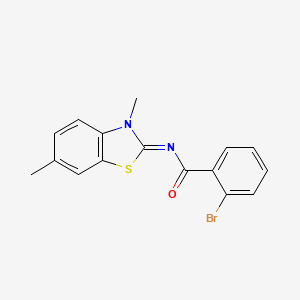

![N-{[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2491012.png)

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2491017.png)

![1,6,7-trimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2491018.png)

![Tert-butyl 4-hydroxy-4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2491019.png)

![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-methoxyethyl)urea](/img/structure/B2491021.png)

![2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2491024.png)